The synthesis of tetrabromophthalate diol typically involves the esterification of tetrabromophthalic acid with polyhydric alcohols such as diethylene glycol or propylene glycol. The process can be described as follows:
In industrial settings, a liquid-phase process is often employed where tetrabromophthalic anhydride is reacted with a C2 to C6 polyhydric aliphatic alcohol and an alkylene oxide in a controlled environment to optimize yield and product quality .
Tetrabromophthalate diol has a complex molecular structure characterized by:
The presence of bromine atoms enhances its flame-retardant properties by promoting thermal stability and reducing flammability through the formation of stable bonds with other molecules .
Tetrabromophthalate diol can participate in various chemical reactions:
The specific outcomes of these reactions depend on the reactants and conditions employed .
The mechanism by which tetrabromophthalate diol exerts its flame-retardant effects involves:
Tetrabromophthalate diol exhibits several notable physical and chemical properties:
These properties make it suitable for various applications where durability and resistance to degradation are essential .
Tetrabromophthalate diol finds extensive applications across multiple industries:
Its versatility stems from its ability to enhance material performance while ensuring safety against fire hazards .
Tetrabromophthalate diol (Tetrabromophthalate diol), systematically named as a mixed ester derived from 3,4,5,6-tetrabromophthalic acid with diethylene glycol and propylene glycol, is a brominated aromatic compound serving as a reactive flame retardant in polymer chemistry [1] [3]. Its molecular formula is typically represented as C~15~H~16~Br~4~O~7~ (molecular weight ≈ 627.8–663.93 g/mol), though variations exist depending on the specific glycol ratios [3] [5] [9]. Structurally, Tetrabromophthalate diol features two hydroxyl groups (-OH) enabling covalent bonding into polymer matrices, a central tetrabrominated benzene ring providing flame-inhibiting properties, and ester linkages contributing to its compatibility with polyurethane systems [5] [10]. This molecular architecture delivers both flame retardancy and polymer integration capabilities.
The compound typically presents as a light brown to amber viscous liquid at room temperature, with a characteristic slight odor and a density of approximately 1.9 g/cm³ [3]. Key physicochemical parameters include:
Table 1: Representative Physical Properties of Tetrabromophthalate diol Grades
Property | High Viscosity Grade | Medium Viscosity Grade | Low Viscosity Grade |
---|---|---|---|
Appearance | Amber viscous liquid | Amber viscous liquid | Amber viscous liquid |
Bromine Content (%) | 46.3 | 43.0 | 42.8 |
Viscosity (cP, 25°C) | 100,000 | 35,000 | 20,000 |
Hydroxyl Value (mgKOH/g) | 208 | 245 | 260 |
Moisture (%) | 0.07 | 0.07 | 0.10 |
Source: Adapted from manufacturer specifications [8] [9]
Tetrabromophthalate diol emerged industrially in the late 20th century as part of the evolution toward reactive brominated flame retardants, driven by demand for alternatives to additive-type retardants that could leach from products. Its development is intrinsically linked to its precursor, tetrabromophthalic anhydride (Tetrabromophthalate diol, CAS 632-79-1), which was initially commercialized as a flame retardant for unsaturated polyesters and epoxy resins [6]. The synthesis of Tetrabromophthalate diol via esterification of Tetrabromophthalate diol with diethylene glycol and propylene glycol represented a strategic innovation to enhance compatibility and permanence within polyurethane matrices [10].
LANXESS Solutions US Inc. pioneered its commercialization under the trade name PHT4-Diol, positioning it as a reactive solution for polyurethanes alongside their Tetrabromophthalate diol-based PHT4 for polyesters [6]. This development coincided with global tightening of fire safety regulations for furnishings, construction materials, and electronics, creating market pull for effective reactive solutions. By the early 2000s, manufacturers like Albemarle, ICL-Industrial Products, and Novista Group had introduced comparable products, expanding global production capacity [2] [7]. The compound filled a critical niche in rigid polyurethane foams, where traditional additives compromised physical properties or failed evolving regulatory tests.
Market analyses indicate sustained growth exceeding 4% CAGR (2025–2032), propelled by escalating fire safety standards in emerging economies and expansion into elastomers and coatings [2] [7]. Production remains concentrated in China (e.g., Shandong Runke Chemical, Novista Group, Yancheng Rongxin Chemical) and multinationals (LANXESS, Albemarle), with capacities reaching 5,000 MT/year for major producers [7] [9]. This growth trajectory reflects Tetrabromophthalate diol’s balance of performance, regulatory acceptance, and cost-effectiveness relative to emerging non-halogen alternatives.
Tetrabromophthalate diol occupies a critical position in polymer science as a reactive brominated flame retardant, distinguishing it from additive counterparts that physically blend into polymers. Its incorporation into polymer chains—primarily via reaction with isocyanates in polyurethane synthesis—yields permanent flame retardancy without compromising mechanical properties like foam rigidity, tensile strength, or adhesion [5] [8] [9]. This covalent bonding prevents plasticizer-like effects and migration issues prevalent with non-reactive additives, enhancing product longevity and reducing environmental leakage [6] [10].
The flame-inhibiting action operates through both gas-phase and condensed-phase mechanisms:
This dual functionality enables formulations to achieve stringent fire classifications (e.g., B1 and B2 classifications in rigid polyurethane foams under DIN 4102) while maintaining processing characteristics and foam structure integrity [5] [9]. Tetrabromophthalate diol is particularly valued in applications where dimensional stability and low friability are critical, such as insulation foams in construction and refrigeration [8] [9].
Table 2: Key Application Areas and Functional Contributions of Tetrabromophthalate diol
Application Sector | Polymer System | Role of Tetrabromophthalate diol | Performance Benefit |
---|---|---|---|
Building Insulation | Rigid Polyurethane Foam | Reactive flame retardant enabling high crosslinking density | Meets B1 fire class; maintains thermal insulation properties |
Textile Coatings | Polyurethane Elastomers | Binds flame retardancy into polymer backbone; minimizes leaching during laundering | Durable fire protection without stiffening fabrics |
Electronic Encapsulation | Epoxy Resins & PU Adhesives | Provides bromine for vapor-phase flame suppression; enhances char strength | Passes UL94 V-0; reduces dripping in electrical fires |
Automotive Interiors | Flexible PU Foams/Elastomers | Lowers smoke density during burning; reduces flame spread rate | Complies with FMVSS 302; retains seating comfort properties |
Industrial Paints | Flame-Retardant Coatings | Serves as brominated polyol component for intumescent formulations | Enhances fire resistance of painted surfaces; reduces opacity |
Source: Derived from technical documentation [3] [5] [8]
Beyond polyurethanes, Tetrabromophthalate diol’s versatility extends to epoxy resins for circuit boards, unsaturated polyesters in composites, and textile back-coatings, underscoring its cross-sector importance in materials engineering [3] [6]. Its technical significance is amplified by ongoing industrial R&D optimizing bromine efficiency and viscosity profiles—such as Novista’s ProFlame-B465 series offering low-, medium-, and high-viscosity grades for tailored processing [5] [9]. As regulatory pressure against migratory flame retardants intensifies, Tetrabromophthalate diol exemplifies the integration of fire safety into polymer molecular design, balancing efficacy with environmental stewardship through permanent fixation.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: